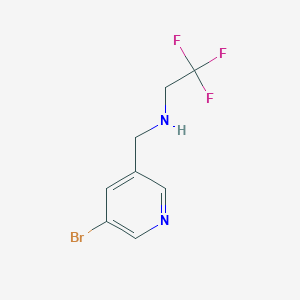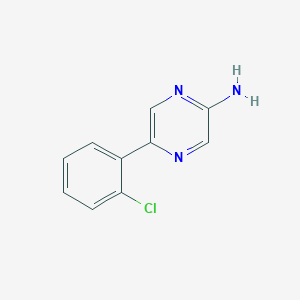
5-(2-氯苯基)吡嗪-2-胺
描述
科学研究应用
癌症研究中的合成和生物学评估
Zhang 等人 (2008) 的一项研究重点是合成新型吡唑并[1,5-a]吡嗪-4(5H)-酮衍生物,其中包括与 5-(2-氯苯基)吡嗪-2-胺在结构上相关的化合物。他们的研究表明,这些化合物可以抑制 A549 肺癌细胞的生长,表明在癌症治疗中具有潜在应用。
有机光电材料中的探索
Meti 等人 (2017) 对二吡咯并吡嗪和吡咯噻吩并吡嗪衍生物(在结构上与 5-(2-氯苯基)吡嗪-2-胺相关)的合成进行了一项研究。他们发表在 RSC Advances 上的研究突出了这些化合物在有机光电材料中的潜力,因为它们具有良好的光学和热学性质。
抗分枝杆菌和抗真菌特性
Doležal 等人 (2010) 的研究合成了吡嗪酰胺类似物,其中包括与 5-(2-氯苯基)吡嗪-2-胺类似的化合物。这些化合物表现出显着的抗分枝杆菌和抗真菌活性,表明它们在治疗感染方面具有潜力。
合成和抗结核生物活性
Wati 等人 (2020) 探索了使用改进方法合成吡嗪酰胺类似物,产生了与 5-(2-氯苯基)吡嗪-2-胺相关的化合物。他们的研究发表在 药用化学研究 上,表明这些类似物在抗结核治疗中的潜力。
作用机制
Target of Action
It is known that similar compounds, such as pyrazolo[1,5-a]pyrazine derivatives, have shown activity on kinase inhibition
Mode of Action
It is suggested that similar compounds may interact with their targets, such as kinases, to inhibit their activity . This interaction could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given the potential kinase inhibitory activity of similar compounds , it is plausible that 5-(2-Chlorophenyl)pyrazin-2-amine could affect pathways regulated by these kinases, leading to downstream effects on cell growth and proliferation.
Result of Action
Given the potential kinase inhibitory activity of similar compounds , it is plausible that 5-(2-Chlorophenyl)pyrazin-2-amine could affect cell growth and proliferation.
生化分析
Biochemical Properties
5-(2-Chlorophenyl)pyrazin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and the biotransformation of other molecules.
Cellular Effects
The effects of 5-(2-Chlorophenyl)pyrazin-2-amine on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling and regulation . Additionally, 5-(2-Chlorophenyl)pyrazin-2-amine can affect the expression of genes involved in metabolic processes, thereby altering cellular function and homeostasis.
Molecular Mechanism
At the molecular level, 5-(2-Chlorophenyl)pyrazin-2-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. This compound may also interact with DNA or RNA, influencing gene expression and protein synthesis . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Chlorophenyl)pyrazin-2-amine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade under extreme conditions such as high temperature or pH . Long-term exposure to 5-(2-Chlorophenyl)pyrazin-2-amine can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 5-(2-Chlorophenyl)pyrazin-2-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory or anti-tumor activity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
5-(2-Chlorophenyl)pyrazin-2-amine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of 5-(2-Chlorophenyl)pyrazin-2-amine.
Transport and Distribution
Within cells and tissues, 5-(2-Chlorophenyl)pyrazin-2-amine is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution pattern of 5-(2-Chlorophenyl)pyrazin-2-amine is essential for understanding its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 5-(2-Chlorophenyl)pyrazin-2-amine is influenced by targeting signals and post-translational modifications . This compound can localize to specific compartments or organelles, such as the nucleus or mitochondria, where it can modulate cellular activities. Understanding the subcellular distribution of 5-(2-Chlorophenyl)pyrazin-2-amine is critical for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-(2-chlorophenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVXHWIYHGKDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



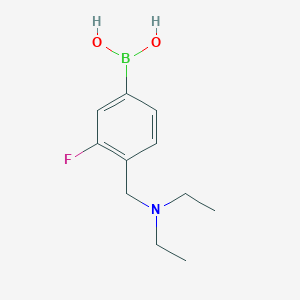
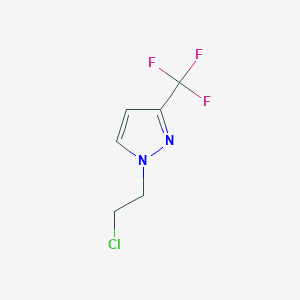

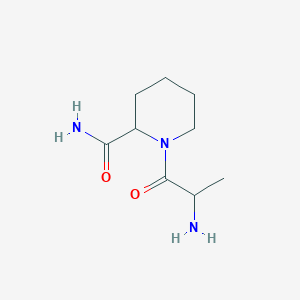
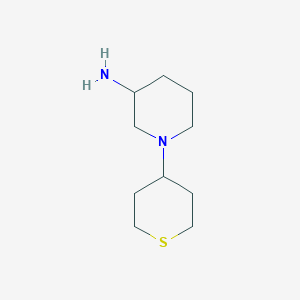


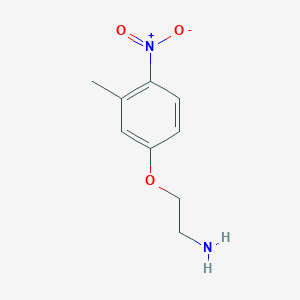
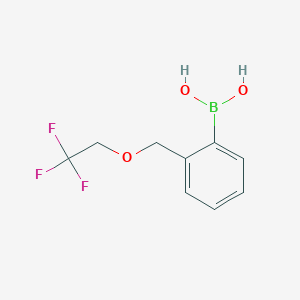
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400851.png)

![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1400854.png)
